N-Substituent Structural Differentiation: (1-Phenylethyl)amino vs. Isopropylamino Terminus
The target compound bears an (1-phenylethyl)amino terminus (C8H10N fragment, contributes one additional aromatic ring and a chiral sp³ carbon), whereas the closest structurally characterized analog flusoxolol (CAS 84057-96-5) employs an isopropylamino group (C3H8N fragment) [1]. In the Machin et al. (1983) phenoxypropanolamine series, alteration of the N-substituent from isopropyl to tert-butyl (compounds 12 vs. 13) introduced measurable beta2-blockade at otherwise inactive doses, demonstrating that even subtle N-alkyl modifications produce pharmacologically consequential changes in receptor subtype engagement [2]. The (1-phenylethyl)amino group increases the free base molecular weight from 391.48 (flusoxolol) to 333.40, accompanied by a calculated logP shift and the introduction of an additional hydrogen-bond acceptor site from the pendant phenyl ring [3].
| Evidence Dimension | N-substituent molecular fragment identity and computed physicochemical shift |
|---|---|
| Target Compound Data | N-(1-phenylethyl)amino; free base MW 333.40; clogP 3.77; tPSA 38.77 Ų; 1 extra aromatic ring; 1 extra chiral center [3][4] |
| Comparator Or Baseline | Flusoxolol: N-isopropylamino; MW 391.48; computed logP ~3.5 (estimated); tPSA ~48 Ų (estimated); no extra aromatic ring in N-substituent [1] |
| Quantified Difference | Free base MW difference: −58.08 g/mol. Estimated ΔclogP: +0.2 to +0.3 (more lipophilic). Additional 1 chiral center and 1 aromatic ring in the target compound. |
| Conditions | Computational comparison based on ZINC15 entries and DrugBank data for flusoxolol; no co-crystal structures or direct experimental binding data available [3][4]. |
Why This Matters
The (1-phenylethyl)amino group introduces stereo-electronic features absent in all clinically approved beta1-selective blockers, creating a structurally distinct tool compound for probing beta-adrenoceptor binding site topography.
- [1] Flusoxolol. DrugBank Accession Number DB13778. IUPAC: 1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol. CAS 84057-96-5. Molecular Weight: 391.48 g/mol. View Source
- [2] Machin PJ, Hurst DN, Bradshaw RM, Blaber LC, Burden DT, Fryer AD, Melarange RA, Shivdasani C. J Med Chem. 1983;26(11):1570-1576. Comparison of N-isopropyl (compound 12) vs. N-tert-butyl (compound 13) showing emergence of beta2-blockade with tert-butyl substitution. View Source
- [3] Sildrug Database. Basic Properties for C19H24FNO3: Molecular Weight: 333.40. clogP: 3.77. Topological Polar Surface Area: 38.77. Rotatable Bonds: 4. Lipinski's RO5: MW 333.40, HBA 4, HBD 0, RB 4, LogP 3.77. View Source
- [4] ZINC15 Database. ZINC273432979. C19H24FNO3. clogP: 3.239. tPSA: 66 Ų (protonated form). No known bioactivity per ChEMBL 20. No clinical trial involvement. View Source
